molecular formula C17H16N4O4S B2946227 3-(1-(1-Methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034426-21-4

3-(1-(1-Methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2946227
CAS No.: 2034426-21-4
M. Wt: 372.4
InChI Key: UAWMNEOYIKFLEJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine core conjugated to an azetidine ring via a carbonyl group. The azetidine is further substituted with an imidazolidine-2,4-dione moiety.

Properties

IUPAC Name

3-[1-(1-methyl-6-oxo-4-thiophen-3-ylpyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-19-8-13(12(4-14(19)22)10-2-3-26-9-10)16(24)20-6-11(7-20)21-15(23)5-18-17(21)25/h2-4,8-9,11H,5-7H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWMNEOYIKFLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1-Methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:

  • Formation of the pyridine ring: : Starting with the condensation of acetoacetate derivatives and thiophene carboxaldehyde.

  • Azetidine ring closure: : Utilizing an intramolecular cyclization reaction with appropriate conditions such as specific temperatures and catalysts.

  • Final product assembly: : Coupling the azetidine intermediate with imidazolidine-2,4-dione using peptide synthesis techniques.

Industrial Production Methods

On an industrial scale, the production might involve optimized reaction conditions such as:

  • Batch or continuous flow reactors for enhanced yield and purity.

  • Utilization of recyclable catalysts and solvents to minimize waste.

  • Rigorous purification techniques like crystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form various higher oxidation state derivatives.

  • Reduction: : Reduction reactions might convert certain functional groups to simpler forms.

  • Substitution: : It can undergo electrophilic or nucleophilic substitution at different active sites.

Common Reagents and Conditions

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation.

  • Reducing agents like lithium aluminum hydride for reduction reactions.

  • Halogenating agents for substitution reactions.

Major Products Formed

  • Oxidized derivatives with enhanced functional group activities.

  • Reduced analogs for varied biological activity studies.

  • Substituted compounds offering diverse chemical properties.

Scientific Research Applications

This compound finds application in multiple fields:

  • Chemistry: : Used as a precursor for synthesizing complex organic molecules.

  • Biology: : Studied for its potential interaction with biological macromolecules.

  • Medicine: : Evaluated for its efficacy in drug development and therapeutic potential.

  • Industry: : Utilized in the manufacturing of advanced materials with specialized properties.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Interaction: : Binding to specific enzymes or receptors influencing their activity.

  • Pathway Modulation: : Altering biochemical pathways crucial for cellular processes.

  • Target Specificity: : Demonstrating selectivity towards certain molecular targets, enhancing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with imidazo[1,2-a]pyridine derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) described in and . Key distinctions include:

Core Heterocycle : The target compound features a 1,6-dihydropyridine ring fused to a thiophene, whereas imidazo[1,2-a]pyridine derivatives contain a bicyclic imidazole-pyridine system.

Ring Strain : The azetidine (4-membered ring) in the target compound may confer higher reactivity compared to the 5- or 6-membered rings in analogues.

Physicochemical Properties

Property Target Compound Imidazo[1,2-a]pyridine Derivative (1l) Imidazo[1,2-a]pyridine Derivative (2d)
Molecular Weight (g/mol) ~455 (calculated) ~550 ~535
Melting Point (°C) Not reported 243–245 215–217
Key Functional Groups Thiophene, azetidine, imidazolidinedione Nitrophenyl, cyano, ester Benzyl, nitrophenyl, ester
Solubility (Predicted) Moderate (due to polar carbonyl groups) Low (hydrophobic nitro/ester groups) Low (hydrophobic benzyl/nitro groups)

Biological Activity

The compound 3-(1-(1-Methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic molecule with potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action.

Chemical Structure

The compound can be represented by the following molecular formula:

C21H17N3O2S2\text{C}_{21}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}_{2}

Biological Activity Overview

The biological activities of this compound are primarily evaluated through in vitro studies focusing on its cytotoxic and antimicrobial properties.

Cytotoxic Activity

Recent studies have shown that derivatives of dihydropyridine compounds exhibit significant cytotoxicity against various human tumor cell lines. For instance, related compounds have demonstrated effectiveness against colon cancer cells (HT29), with some exhibiting activity 2.5 times greater than doxorubicin, a standard chemotherapeutic agent .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound 15HT295.0
Compound 24HT292.0
DoxorubicinHT295.0

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Related analogs have shown variable antimicrobial profiles against both Gram-positive and Gram-negative bacteria. For example, analogs similar to the compound have been reported to be equipotent to ampicillin against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of activity .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound 15Staphylococcus aureus10
Compound 24Escherichia coli10
AmpicillinStaphylococcus aureus10

The mechanisms underlying the biological activities of these compounds often involve interactions with cellular targets that lead to apoptosis in cancer cells or disruption of bacterial cell walls. The imidazolidine and dihydropyridine moieties may play crucial roles in these interactions due to their ability to form hydrogen bonds and engage in π-stacking interactions with target biomolecules.

Case Studies

  • Case Study on Cytotoxicity : A study synthesized a series of dihydropyridine derivatives and evaluated their cytotoxic effects on various cancer cell lines, finding that certain modifications significantly enhanced their activity .
  • Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial properties of similar compounds against clinical isolates of pathogens, demonstrating that structural variations could lead to increased potency against resistant strains .

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